Hydroxychloroquine Impurity F

Description

Properties

IUPAC Name |

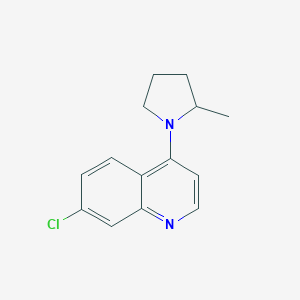

7-chloro-4-(2-methylpyrrolidin-1-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2/c1-10-3-2-8-17(10)14-6-7-16-13-9-11(15)4-5-12(13)14/h4-7,9-10H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYORBDCAYLXAIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1C2=C3C=CC(=CC3=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6281-58-9 | |

| Record name | 4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006281589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NX 357 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-METHYL-1-PYRROLIDYL)-7-CHLOROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5338U255D2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Hydroxychloroquine Impurity F

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hydroxychloroquine Impurity F, a known impurity in the synthesis of the antimalarial and antirheumatic drug, hydroxychloroquine. This document details its chemical structure, a plausible synthetic pathway, and analytical methodologies for its identification and quantification, addressing a critical need for robust impurity profiling in pharmaceutical development.

Chemical Identity and Structure

This compound is chemically identified as 7-Chloro-4-[(2RS)-2-methylpyrrolidin-1-yl]quinoline.[1] Its fundamental chemical properties are summarized in the table below.

| Parameter | Value | Reference |

| IUPAC Name | 7-Chloro-4-[(2RS)-2-methylpyrrolidin-1-yl]quinoline | [1] |

| CAS Number | 6281-58-9 | [2][3][4] |

| Molecular Formula | C₁₄H₁₅ClN₂ | [4] |

| Molecular Weight | 246.7 g/mol | [4] |

The chemical structure of this compound is depicted below. The core of the molecule is a 7-chloroquinoline (B30040) ring, to which a (2RS)-2-methylpyrrolidine group is attached at the 4-position.

Caption: Chemical structure of this compound.

Synthesis and Formation

This compound is not a degradation product but rather a process-related impurity that can arise from the presence of specific starting materials during the synthesis of hydroxychloroquine. The most probable synthetic route to this impurity is the nucleophilic aromatic substitution reaction between 4,7-dichloroquinoline (B193633) and (2RS)-2-methylpyrrolidine.

A generalized experimental protocol for the synthesis of 7-chloro-4-substituted quinoline (B57606) derivatives, which can be adapted for this compound, is as follows:

Reaction: 4,7-Dichloroquinoline + (2RS)-2-Methylpyrrolidine → 7-Chloro-4-[(2RS)-2-methylpyrrolidin-1-yl]quinoline

Reagents and Solvents:

-

4,7-dichloroquinoline (1 equivalent)

-

(2RS)-2-methylpyrrolidine (1-3 equivalents)

-

A high-boiling point solvent such as isopropanol, N,N-dimethylformamide (DMF), or neat conditions (using an excess of the amine).

-

Optionally, a base such as potassium carbonate to scavenge the HCl byproduct.

Procedure:

-

Combine 4,7-dichloroquinoline and the chosen solvent in a reaction vessel equipped with a condenser and magnetic stirrer.

-

Add (2RS)-2-methylpyrrolidine (and the base, if used) to the mixture.

-

Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for several hours (e.g., 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica (B1680970) gel.

The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to Hydroxychloroquine Impurity F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxychloroquine (B89500), a cornerstone in the treatment of malaria and various autoimmune diseases, undergoes rigorous quality control to ensure its purity and safety. Impurities, even in trace amounts, can impact the efficacy and safety profile of the final drug product. This technical guide provides a comprehensive overview of Hydroxychloroquine Impurity F, a known related substance. The focus of this document is to provide detailed information on its chemical identity, analytical quantification, and potential synthetic pathways to aid researchers and drug development professionals in their understanding and control of this impurity.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 7-Chloro-4-[(2RS)-2-methylpyrrolidin-1-yl]quinoline .[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 7-Chloro-4-[(2RS)-2-methylpyrrolidin-1-yl]quinoline | [1] |

| CAS Number | 6281-58-9 | [1] |

| Molecular Formula | C₁₄H₁₅ClN₂ | [1] |

| Molecular Weight | 246.74 g/mol |

Analytical Methodologies for Quantification

The accurate quantification of this compound is critical for ensuring the quality of hydroxychloroquine drug substances and products. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a common approach for the determination of hydroxychloroquine and its related impurities.

High-Performance Liquid Chromatography (HPLC) Method

A reported stability-indicating HPLC method can be utilized for the separation and quantification of this compound.[1]

Table 2: Chromatographic Conditions for the Analysis of Hydroxychloroquine Impurities

| Parameter | Condition |

| Column | X-terra phenyl column (250 × 4.6 mm, 5 µm) |

| Mobile Phase A | 0.3 M Potassium dihydrogen phosphate (B84403) buffer (pH 2.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | A gradient program is utilized for optimal separation. |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Note: The specific gradient program may need to be optimized for the separation of all relevant impurities.

Sample Preparation

A standardized procedure for sample preparation is crucial for accurate and reproducible results.

Table 3: Standard and Sample Preparation Protocol

| Step | Procedure |

| Standard Solution | Prepare a standard solution of this compound in a suitable diluent (e.g., a mixture of mobile phase A and B). |

| Sample Solution | Accurately weigh and dissolve the hydroxychloroquine drug substance or a crushed tablet in the diluent to achieve a known concentration. |

| Filtration | Filter the sample solution through a 0.45 µm filter before injection to remove any particulate matter. |

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a pharmaceutical sample.

Caption: Workflow for the HPLC analysis of this compound.

Potential Synthetic Pathway

The following diagram outlines a potential logical relationship for the formation of this compound.

Caption: Plausible formation pathway of this compound.

Signaling Pathways

As of the current literature review, there is no publicly available information detailing any specific signaling pathways that are modulated by this compound. The biological activity and toxicological profile of this impurity have not been extensively studied. Further research is required to elucidate any potential interactions with biological systems.

Conclusion

This technical guide provides essential information regarding this compound, including its IUPAC name, analytical methodologies for its quantification, and a plausible synthetic origin. The provided experimental protocols and workflows serve as a valuable resource for researchers and quality control professionals in the pharmaceutical industry. The control of this and other impurities is paramount to ensuring the safety and efficacy of hydroxychloroquine-containing medicines. Further investigation into the potential biological effects of this impurity is warranted.

References

Technical Guide: Hydroxychloroquine Impurity F

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Hydroxychloroquine (B89500) Impurity F, a known process-related impurity of the drug Hydroxychloroquine. Understanding the physicochemical properties, analytical detection methods, and potential synthetic pathways of such impurities is critical for drug quality control, safety assessment, and regulatory compliance. This document details the available technical information for Hydroxychloroquine Impurity F, including its chemical identity, analytical protocols for its identification and quantification, and a plausible synthetic route.

Physicochemical and Analytical Data

A summary of the key identification and analytical parameters for this compound is presented below. This data is essential for the development of analytical methods for impurity profiling of Hydroxychloroquine.

| Parameter | Value | Reference |

| Chemical Name | 7-Chloro-4-[(2RS)-2-methylpyrrolidin-1-yl]quinoline | [1] |

| CAS Number | 6281-58-9 (free base) | [1] |

| Molecular Formula | C₁₄H₁₅ClN₂ | [1] |

| Molecular Weight | 246.7 g/mol | [1] |

Experimental Protocols

Accurate detection and quantification of this compound are crucial for ensuring the quality and safety of Hydroxychloroquine drug products. Below are detailed experimental protocols based on established analytical techniques for the analysis of Hydroxychloroquine and its related substances.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is suitable for the separation and quantification of Hydroxychloroquine and its impurities.

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: X-terra phenyl column (250 × 4.6 mm, 5 µm).[2]

-

Mobile Phase:

-

Mobile Phase A: 0.3 M Potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 2.5 with orthophosphoric acid).[2]

-

Mobile Phase B: Acetonitrile and Mobile Phase A (70:30 v/v).[2]

-

-

Gradient Program:

Time (minutes) % Mobile Phase A % Mobile Phase B 0 100 0 10 80 20 20 50 50 30 20 80 35 100 0 | 40 | 100 | 0 |

-

Flow Rate: 1.5 mL/min.[2]

-

Detection Wavelength: 220 nm.[2]

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Sensitive Detection and Identification

This method provides high sensitivity and specificity for the detection and structural confirmation of impurities.

-

Chromatographic System: A UHPLC system coupled to a tandem mass spectrometer.

-

Column: Waters Cortecs UPLC phenyl column (1.6 µm solid core particles).[3]

-

Mobile Phase:

-

Organic Phase: Acetonitrile or Methanol.

-

Aqueous Phase: Ammonium formate (B1220265) buffer (e.g., 20 mM).[4][5]

-

-

Gradient Elution: A 10-minute gradient program starting with 3% organic mobile phase is often employed.[3]

-

Mass Spectrometer: A tandem mass spectrometer operated with positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.[3]

-

Ion Transitions: Specific precursor-to-product ion transitions would need to be determined for this compound for quantitative analysis. The precursor ion would be the protonated molecule [M+H]⁺.

Synthesis Pathway

Caption: Proposed synthesis of this compound.

Analytical Workflow for Impurity Identification

The following diagram illustrates a typical workflow for the identification and characterization of an unknown impurity, such as this compound, in a drug substance.

Caption: Workflow for impurity identification and characterization.

Biological Activity

There is a lack of publicly available scientific literature specifically investigating the biological activity or signaling pathways of this compound (7-Chloro-4-(2-methylpyrrolidin-1-yl)quinoline). However, the broader class of 7-chloroquinoline (B30040) derivatives has been extensively studied and shown to possess a wide range of biological activities, including antimalarial, anti-inflammatory, and anticancer properties. Some 7-chloro-4-substituted quinoline (B57606) derivatives have been investigated for their effects against various pathogens and cell lines. For instance, certain 7-chloro-4-quinolinylhydrazone derivatives have shown activity against Leishmania amazonensis, with some evidence suggesting mitochondrial dysfunction as a mechanism of action.[6] Other studies have explored the antiproliferative activity of novel 7-chloro-4-(thioalkylquinoline) derivatives against various cancer cell lines.[7] It is important to note that these activities are for related compounds and cannot be directly extrapolated to this compound without specific experimental evidence.

Conclusion

This technical guide provides a summary of the currently available information on this compound. The provided CAS number, chemical name, and molecular formula serve as key identifiers. The detailed analytical protocols for HPLC and UHPLC-MS/MS offer a starting point for the development and validation of methods for the detection and quantification of this impurity. While a specific synthesis pathway for Impurity F is not explicitly documented, a plausible route has been proposed. Further research is required to determine the specific biological activity and potential toxicological profile of this compound to fully understand its impact on the safety and efficacy of Hydroxychloroquine.

References

- 1. pharmaceresearch.com [pharmaceresearch.com]

- 2. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. A study of impurities in the repurposed COVID‐19 drug hydroxychloroquine sulfate using ultra‐high‐performance liquid chromatography‐quadrupole/time‐of‐flight mass spectrometry and liquid chromatography‐solid‐phase extraction‐nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Technical Data Sheet: Hydroxychloroquine Impurity F

Introduction

This document provides a concise technical overview of Hydroxychloroquine Impurity F, a known process-related impurity of the active pharmaceutical ingredient (API) Hydroxychloroquine. Accurate identification and characterization of such impurities are critical for regulatory compliance, ensuring drug safety, and maintaining the quality of pharmaceutical formulations. This guide focuses on the fundamental physicochemical properties of this compound, with a primary emphasis on its molecular weight.

Physicochemical Properties

The core identification parameters for this compound have been aggregated from various chemical and pharmaceutical standard suppliers. The data is presented below for clarity and ease of reference.

Data Presentation

| Parameter | Value | Citations |

| IUPAC Name | 7-Chloro-4-[(2RS)-2-methylpyrrolidin-1-yl]quinoline | [1][2] |

| Synonym | 7-chloro-4-(2-methyl-1-pyrrolidinyl)-Quinoline | [3] |

| CAS Number | 6281-58-9 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₁₄H₁₅ClN₂ | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 246.74 g/mol | [2][3][4] |

| Alternate MW Value | 246.7 g/mol | [1][6][7] |

Experimental Protocols

Determination of Molecular Weight

The molecular weight of a chemical entity like this compound is determined empirically through techniques such as mass spectrometry. A high-resolution mass spectrometer (HRMS), like a Time-of-Flight (TOF) or Orbitrap analyzer, is typically employed.

General Workflow:

-

Sample Preparation: A sample of the impurity is dissolved in a suitable solvent (e.g., Methanol[4]).

-

Ionization: The sample is introduced into the mass spectrometer and ionized, commonly using Electrospray Ionization (ESI).

-

Mass Analysis: The instrument measures the mass-to-charge ratio (m/z) of the resulting ions with high precision.

-

Data Interpretation: The molecular formula is confirmed by comparing the accurate mass measurement to the theoretical mass calculated from its elemental composition (C₁₄H₁₅ClN₂). The molecular weight is derived directly from this data.

Logical Relationship Diagram

The following diagram illustrates the relationship between the parent drug, Hydroxychloroquine, and the specified impurity.

Caption: Relationship between Hydroxychloroquine API and Impurity F.

References

- 1. pharmaceresearch.com [pharmaceresearch.com]

- 2. veeprho.com [veeprho.com]

- 3. Hydroxychloroquine EP Impurity F - Opulent Pharma [opulentpharma.com]

- 4. daicelpharmastandards.com [daicelpharmastandards.com]

- 5. Hydroxychloroquine EP Impurity F - Acanthus Research [acanthusresearch.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. crslaboratories.com [crslaboratories.com]

- 8. glppharmastandards.com [glppharmastandards.com]

Unraveling the Genesis of Hydroxychloroquine Impurity F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the potential formation pathways of Hydroxychloroquine (B89500) (HCQ) Impurity F, a known process-related impurity. This document elucidates the origins of this impurity, supported by scientific literature, and presents detailed information crucial for its control and characterization in pharmaceutical development.

Introduction: The Significance of Impurity Profiling in Hydroxychloroquine

Hydroxychloroquine (HCQ), a cornerstone in the treatment of malaria and various autoimmune diseases, undergoes rigorous quality control to ensure its safety and efficacy. A critical aspect of this control is the identification and quantification of impurities that may arise during the manufacturing process. Impurities can impact the drug's stability, efficacy, and safety profile. Hydroxychloroquine Impurity F is a specified impurity in the European Pharmacopoeia (EP) and its presence in the final drug substance is carefully monitored. Understanding its formation is paramount for developing robust manufacturing processes and analytical control strategies.

Contrary to what a "degradation pathway" might suggest, evidence strongly indicates that Impurity F is not a product of HCQ degradation but rather a process-related impurity.[1][2] This means it is formed from side reactions involving impurities present in the starting materials used for the synthesis of HCQ.

The Formation Pathway of this compound

The synthesis of Hydroxychloroquine typically involves the condensation of two key starting materials: 4,7-dichloroquinoline (B193633) and the side chain, N-ethyl-N-(2-hydroxyethyl)-4-aminopentylamine (often abbreviated as AEHPA).[3][4] Scientific literature suggests that this compound, chemically identified as 7-Chloro-4-[(2RS)-2-methylpyrrolidin-1-yl]quinoline , arises from an impurity present in the AEHPA starting material.[1]

Specifically, it is proposed that 2-methylpyrrolidone , an impurity in the AEHPA side-chain raw material, reacts with 4,7-dichloroquinoline under the conditions of the main condensation reaction to form Impurity F.[1]

The proposed formation pathway is a nucleophilic aromatic substitution reaction, where the secondary amine of 2-methylpyrrolidone displaces the chlorine atom at the 4-position of the 4,7-dichloroquinoline ring.

Below is a logical diagram illustrating this formation pathway.

Quantitative Data

Currently, there is limited publicly available quantitative data specifically detailing the formation of this compound under various experimental conditions. The control of this impurity is typically managed through stringent specifications for the starting materials and in-process controls during manufacturing. The European Pharmacopoeia monograph for Hydroxychloroquine Sulfate (B86663) sets a reporting threshold for this and other specified impurities.

| Impurity Name | Chemical Name | Typical Specification Limit |

| This compound | 7-Chloro-4-[(2RS)-2-methylpyrrolidin-1-yl]quinoline | ≤ 0.15% |

Table 1: General Specification Limit for this compound. Note: Specific limits may vary between different pharmacopoeias and manufacturers.

Experimental Protocols

The following sections provide representative experimental protocols relevant to the analysis and control of this compound.

Analytical Method for the Detection of Hydroxychloroquine and its Impurities

This section outlines a typical stability-indicating HPLC method capable of separating Hydroxychloroquine from its related substances, including Impurity F.

Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Hydroxychloroquine and its impurities.[1][5]

Instrumentation:

-

HPLC system with a UV detector

-

Data acquisition and processing software

Chromatographic Conditions:

| Parameter | Condition |

| Column | X-terra phenyl column (250 × 4.6 mm, 5 µm) |

| Mobile Phase A | 0.3 M Phosphate buffer (pH 2.5) |

| Mobile Phase B | Acetonitrile and Buffer (70:30 v/v) |

| Gradient Program | Time (min) |

| 0 | |

| 10 | |

| 20 | |

| 30 | |

| 35 | |

| 40 | |

| Flow Rate | 1.5 mL/min |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

Table 2: Example HPLC Parameters for Impurity Profiling.[5]

Sample Preparation:

-

Standard Solution: Prepare a standard solution of Hydroxychloroquine and a separate stock solution of Impurity F reference standard in a suitable diluent (e.g., a mixture of 1.0% orthophosphoric acid and acetonitrile, 90:10 v/v).

-

Sample Solution: Accurately weigh and dissolve the Hydroxychloroquine drug substance or a powdered tablet sample in the diluent to achieve a known concentration.

-

Filter all solutions through a 0.45 µm nylon filter before injection.

Forced Degradation Studies

While Impurity F is primarily a process-related impurity, forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to investigate the overall degradation profile of Hydroxychloroquine. These studies involve subjecting the drug substance to various stress conditions.

Objective: To assess the intrinsic stability of Hydroxychloroquine and to ensure that the analytical method can effectively separate the drug from any potential degradation products.[6][7]

Stress Conditions:

-

Acid Hydrolysis: 2 N HCl at 70°C for 21 hours.[8]

-

Base Hydrolysis: 0.01 M NaOH for 5 hours.[7]

-

Oxidative Degradation: 3% H₂O₂ for 5 hours.[7]

-

Thermal Degradation: 60°C for 24 hours.[7]

-

Photolytic Degradation: Exposure to UV radiation for 24 hours.[7]

Methodology:

-

Prepare solutions of Hydroxychloroquine in the respective stress media.

-

After the specified duration, neutralize the acid and base stressed samples.

-

Dilute all samples to a suitable concentration with the mobile phase.

-

Analyze the stressed samples using the validated HPLC method.

-

Evaluate the chromatograms for the appearance of new peaks and the degradation of the main peak. The peak purity of the Hydroxychloroquine peak should be assessed to ensure no co-eluting degradants.

The workflow for a typical forced degradation study is illustrated below.

Conclusion

This technical guide has established that this compound is a process-related impurity, originating from the reaction of 4,7-dichloroquinoline with 2-methylpyrrolidone, an impurity present in the side-chain starting material. A clear understanding of this formation pathway is critical for implementing effective control strategies during the synthesis of Hydroxychloroquine. The provided analytical methodology and forced degradation protocols serve as a valuable resource for researchers and drug development professionals in ensuring the quality, safety, and efficacy of Hydroxychloroquine products. By controlling the purity of raw materials and optimizing manufacturing processes, the level of Impurity F in the final drug substance can be effectively minimized.

References

- 1. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A study of impurities in the repurposed COVID‐19 drug hydroxychloroquine sulfate using ultra‐high‐performance liquid chromatography‐quadrupole/time‐of‐flight mass spectrometry and liquid chromatography‐solid‐phase extraction‐nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102050781A - Industrial preparation method of hydroxychloroquine sulfate - Google Patents [patents.google.com]

- 4. CN111635358A - Preparation method of hydroxychloroquine - Google Patents [patents.google.com]

- 5. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. akjournals.com [akjournals.com]

- 8. researchgate.net [researchgate.net]

Toxicological Profile of Hydroxychloroquine Impurity F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological assessment of Hydroxychloroquine (B89500) Impurity F (HCQ-F). Due to the limited publicly available toxicological data for this specific impurity, this document outlines a recommended evaluation strategy based on established regulatory guidelines and standard toxicological assays. It is designed to guide researchers and drug development professionals in the necessary steps to characterize the potential risks associated with HCQ-F. This guide details experimental protocols for in silico assessment, in vitro genotoxicity, and cytotoxicity assays, and provides templates for data presentation. Furthermore, it explores the known signaling pathways affected by the parent compound, hydroxychloroquine, which may serve as a starting point for investigating the mechanisms of toxicity for its impurities.

Introduction

Hydroxychloroquine (HCQ) is a widely used medication for the treatment of malaria, rheumatoid arthritis, and systemic lupus erythematosus.[1][2] As with any pharmaceutical product, the presence of impurities in the active pharmaceutical ingredient (API) is a critical concern that requires thorough evaluation to ensure patient safety. Hydroxychloroquine Impurity F, chemically identified as 7-Chloro-4-[(2RS)-2-methylpyrrolidin-1-yl]quinoline, is a known impurity of hydroxychloroquine.[1][3][4][5]

A review of publicly available safety data, including material safety data sheets (MSDS), indicates a significant lack of toxicological information for HCQ-F.[6] The MSDS for this compound explicitly states that there is "NO DATA AVAILABLE" for key toxicological endpoints such as acute toxicity, skin and eye irritation, sensitization, germ cell mutagenicity, and carcinogenicity.[6] This absence of data necessitates a structured approach to toxicological evaluation, as outlined in this guide.

The assessment of impurities is guided by international regulatory standards, such as the ICH M7 guideline, which provides a framework for the assessment and control of mutagenic impurities in pharmaceuticals to limit potential carcinogenic risk.

Recommended Toxicological Evaluation Strategy

A tiered approach is recommended for the toxicological evaluation of HCQ-F, starting with computational methods and progressing to in vitro assays.

In Silico Assessment (Quantitative Structure-Activity Relationship - QSAR)

The initial step should be an in silico assessment using QSAR models to predict the mutagenic potential of HCQ-F. This computational approach analyzes the chemical structure of the impurity to identify any structural alerts that are associated with mutagenicity. Two complementary QSAR methodologies (one expert rule-based and one statistical-based) are typically used. A positive result from either model would classify the impurity as potentially mutagenic, triggering the need for in vitro testing.

In Vitro Genotoxicity Assays

If the in silico assessment is positive, or if a conservative approach is taken, a battery of in vitro genotoxicity tests should be conducted.

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.[7] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[7][8] The assay determines if the test substance can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[7][8]

Experimental Protocol: Ames Test (Plate Incorporation Method)

-

Bacterial Strains: Use at least five strains, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101).

-

Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).

-

Dose Selection: A preliminary cytotoxicity test is performed to determine the appropriate concentration range. The highest concentration should be 5000 µ g/plate or the maximum soluble concentration, whichever is lower. At least five concentrations should be tested.

-

Procedure: a. To 2 mL of molten top agar (B569324) at 45°C, add 0.1 mL of the bacterial culture, 0.1 mL of the test substance solution (or solvent control), and 0.5 mL of the S9 mix (for activated assays) or buffer (for non-activated assays). b. Vortex the mixture and pour it onto the surface of a minimal glucose agar plate. c. Incubate the plates at 37°C for 48-72 hours. d. Count the number of revertant colonies on each plate.

-

Controls: Include a negative (solvent) control and positive controls for each bacterial strain, both with and without S9 activation.

-

Data Analysis: A positive result is defined as a dose-dependent increase in the number of revertant colonies, with at least one concentration showing a number of revertants that is at least twice the mean of the negative control.

The in vitro micronucleus assay is used to detect chromosomal damage.[9] It identifies micronuclei, which are small, membrane-bound DNA fragments that are not incorporated into the main nucleus during cell division.[10] These can be formed from chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity).[9][10]

Experimental Protocol: In Vitro Micronucleus Assay

-

Cell Line: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes, CHO, V79, or TK6 cells.

-

Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction).

-

Dose Selection: Determine concentrations based on a preliminary cytotoxicity assay. The highest concentration should induce approximately 50-60% cytotoxicity.

-

Procedure: a. Expose cell cultures to HCQ-F at various concentrations for a short period (e.g., 3-6 hours) in the presence of S9, or for a longer period (e.g., 24 hours) without S9. b. After exposure, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis, resulting in binucleated cells.[11][12] c. Incubate for a period equivalent to 1.5-2 normal cell cycle lengths. d. Harvest the cells, fix, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[11]

-

Controls: Include negative (solvent) and positive controls (e.g., mitomycin C without S9, cyclophosphamide (B585) with S9).

-

Data Analysis: A positive result is a concentration-dependent increase in the frequency of micronucleated cells.

In Vitro Cytotoxicity Assay (MTT Assay)

Cytotoxicity assays are essential to determine the concentration range for genotoxicity assays and to provide information on the general toxicity of the compound. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[13]

Experimental Protocol: MTT Assay

-

Cell Line: Use the same mammalian cell line as for the micronucleus assay.

-

Procedure: a. Seed cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with various concentrations of HCQ-F for a specified period (e.g., 24 hours). c. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[13] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[13] d. Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[14] e. Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

-

Controls: Include untreated cells (100% viability) and a blank (medium only).

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined.

Data Presentation

Quantitative data from the toxicological assays should be summarized in clear and structured tables. Below are example templates for presenting the results.

Table 1: Example Data Presentation for Ames Test

| Test Substance | Bacterial Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertants ± SD | Mutagenicity Ratio (T/C) |

| Solvent Control | TA100 | - | 0 | 120 ± 10 | 1.0 |

| HCQ-F | TA100 | - | 10 | 125 ± 12 | 1.0 |

| HCQ-F | TA100 | - | 50 | 135 ± 15 | 1.1 |

| HCQ-F | TA100 | - | 250 | 250 ± 20 | 2.1 |

| HCQ-F | TA100 | - | 500 | 480 ± 30 | 4.0 |

| Positive Control | TA100 | - | - | 650 ± 45 | 5.4 |

| Solvent Control | TA100 | + | 0 | 130 ± 11 | 1.0 |

| HCQ-F | TA100 | + | 10 | 132 ± 14 | 1.0 |

| HCQ-F | TA100 | + | 50 | 140 ± 16 | 1.1 |

| HCQ-F | TA100 | + | 250 | 145 ± 18 | 1.1 |

| HCQ-F | TA100 | + | 500 | 150 ± 20 | 1.2 |

| Positive Control | TA100 | + | - | 720 ± 50 | 5.5 |

SD: Standard Deviation; T/C: Treatment/Control Ratio

Table 2: Example Data Presentation for In Vitro Micronucleus Assay

| Test Substance | Metabolic Activation (S9) | Concentration (µM) | % Cytotoxicity | No. of Binucleated Cells Scored | No. of Micronucleated Binucleated Cells | % Micronucleated Cells |

| Solvent Control | - | 0 | 0 | 2000 | 20 | 1.0 |

| HCQ-F | - | 5 | 10 | 2000 | 22 | 1.1 |

| HCQ-F | - | 10 | 25 | 2000 | 45 | 2.25 |

| HCQ-F | - | 20 | 55 | 2000 | 80 | 4.0 |

| Positive Control | - | - | 60 | 2000 | 150 | 7.5 |

Table 3: Example Data Presentation for MTT Cytotoxicity Assay

| Test Substance | Concentration (µM) | Absorbance (570 nm) ± SD | % Cell Viability |

| Untreated Control | 0 | 1.25 ± 0.08 | 100 |

| HCQ-F | 1 | 1.20 ± 0.07 | 96 |

| HCQ-F | 10 | 0.95 ± 0.06 | 76 |

| HCQ-F | 50 | 0.62 ± 0.05 | 49.6 |

| HCQ-F | 100 | 0.30 ± 0.04 | 24 |

Potential Signaling Pathways and Mechanisms of Toxicity

While specific data for HCQ-F is unavailable, the toxicological mechanisms of the parent compound, hydroxychloroquine, can provide insights into potential pathways that the impurity might affect. HCQ is known to be a lysosomotropic agent, accumulating in lysosomes and raising their pH.[15] This can disrupt several cellular processes, including autophagy, antigen presentation, and signaling through Toll-like receptors (TLRs).[15][16]

Recent studies have also shown that HCQ can induce weak genotoxicity in mammalian cells after prolonged exposure, potentially through the induction of DNA damage and apoptosis.[17][18] Furthermore, HCQ has been associated with cardiotoxicity, which may be mediated through mitochondrial dysfunction.[19]

Logical Workflow for Toxicological Assessment

The following diagram illustrates the decision-making process for the toxicological evaluation of HCQ-F.

Caption: Workflow for the toxicological assessment of HCQ Impurity F.

Potential Signaling Pathway: TLR Inhibition by HCQ

Hydroxychloroquine is known to inhibit Toll-like receptor 7 (TLR7) and TLR9 signaling by increasing the endosomal pH, which is a potential mechanism of its immunomodulatory effects.[16][20] It is plausible that HCQ-F could have similar effects.

Caption: Potential inhibition of TLR7/9 signaling by HCQ Impurity F.

Potential Signaling Pathway: Autophagy-Lysosome Pathway Disruption

HCQ disrupts the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes.[15] This is another important pathway to consider for HCQ-F.

Caption: Potential disruption of the autophagy-lysosome pathway by HCQ Impurity F.

Conclusion

While there is currently a lack of specific toxicological data for this compound, a robust and systematic evaluation is essential to ensure drug product safety. This guide outlines a comprehensive strategy for the toxicological assessment of HCQ-F, beginning with in silico analysis and progressing through a standard battery of in vitro genotoxicity and cytotoxicity assays. The provided experimental protocols and data presentation templates offer a framework for conducting and documenting these critical studies. Understanding the mechanisms of toxicity of the parent compound, hydroxychloroquine, provides a valuable starting point for investigating the potential effects of its impurities on key cellular pathways. The diligent application of these principles will enable a thorough risk assessment of this compound.

References

- 1. Hydroxychloroquine EP impurity F | CAS.NA [chemicea.com]

- 2. Chloroquine and Hydroxychloroquine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pharmaceresearch.com [pharmaceresearch.com]

- 4. veeprho.com [veeprho.com]

- 5. glppharmastandards.com [glppharmastandards.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. Ames test - Wikipedia [en.wikipedia.org]

- 8. criver.com [criver.com]

- 9. Micronucleus test - Wikipedia [en.wikipedia.org]

- 10. Transforming early pharmaceutical assessment of genotoxicity: applying statistical learning to a high throughput, multi end point in vitro micronucleus assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. broadpharm.com [broadpharm.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Hydroxychloroquine Causes Early Inner Retinal Toxicity and Affects Autophagosome–Lysosomal Pathway and Sphingolipid Metabolism in the Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Beyond Anti-viral Effects of Chloroquine/Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of weak genotoxicity of hydroxychloroquine in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. keck.usc.edu [keck.usc.edu]

- 19. Cardiotoxicity of chloroquine and hydroxychloroquine through mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to the Genotoxicity Assessment of Hydroxychloroquine Impurity F

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is no publicly available data on the genotoxicity of Hydroxychloroquine (B89500) Impurity F. This document provides a technical guide for a potential genotoxicity assessment based on international regulatory guidelines and structure-activity relationship (SAR) considerations for similar chemical entities.

Introduction

Hydroxychloroquine (HCQ), a 4-aminoquinoline (B48711) derivative, is a widely used medication for the treatment of malaria and various autoimmune diseases.[1][2] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development to ensure patient safety. Genotoxic impurities, which can cause damage to DNA and potentially lead to cancer, are of particular concern.[3] Hydroxychloroquine Impurity F, identified as 7-Chloro-4-[(2RS)-2-methylpyrrolidin-1-yl]quinoline (CAS No. 6281-58-9), is a potential impurity in the synthesis of HCQ.[4][5][6][7] A thorough genotoxicity assessment is essential to understand its potential risk to human health.

This technical guide outlines a systematic approach to evaluating the genotoxic potential of this compound, in line with the International Council for Harmonisation (ICH) guidelines, specifically ICH M7(R2) and S2(R1).[8][9][10][11][12][13] The guide details the recommended battery of in vitro and in vivo assays, experimental protocols, and data interpretation strategies.

Regulatory Framework for Genotoxicity Assessment

The primary goal of genotoxicity testing for pharmaceutical impurities is to identify substances that pose a carcinogenic risk to humans. The ICH M7(R2) guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[11][12][13] The assessment typically begins with a computational toxicology assessment (in silico) to predict genotoxic potential based on the chemical structure. Subsequently, a standard battery of genotoxicity tests is employed to provide experimental evidence.[9][10][14]

Structure-Activity Relationship (SAR) Considerations for Quinolines

This compound belongs to the quinoline (B57606) class of compounds. The genotoxicity of quinoline derivatives has been a subject of study, and the results indicate that the genotoxic potential is highly dependent on the nature and position of substituents on the quinoline ring.[15][16][17]

-

Quinoline: The parent compound, quinoline, has shown some evidence of genotoxicity, particularly with metabolic activation.[18][19]

-

Substituent Effects: The presence of certain functional groups can either enhance or diminish genotoxic activity. For instance, 4-nitroquinoline-1-oxide (4-NQO) is a potent mutagen and carcinogen, while hydroxylation of the quinoline ring can lead to detoxification.[15][16][18]

Given that this compound is a substituted quinoline, a careful evaluation of its structural alerts for mutagenicity is the first step in its genotoxicity assessment.

Recommended Genotoxicity Testing Strategy

A standard two-option battery of tests is recommended by the ICH S2(R1) guideline to assess the genotoxic potential of pharmaceuticals and their impurities.[9][10][14]

Option 1:

-

A test for gene mutation in bacteria (Ames test).

-

An in vitro mammalian cell assay for chromosomal damage (e.g., micronucleus test) or gene mutation.

-

An in vivo test for genotoxicity, typically a micronucleus test in rodent hematopoietic cells.

Option 2:

-

A test for gene mutation in bacteria (Ames test).

-

An in vivo test for genotoxicity in two different tissues.

The following sections detail the experimental protocols for the most commonly employed assays in this battery.

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.[20][21] A positive result in the Ames test is a strong indicator of mutagenic potential.[11][13]

Detailed Methodology:

-

Tester Strains: A minimum of five strains should be used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.

-

Metabolic Activation: The assay is performed both in the absence and presence of a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.

-

Dose Levels: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range. The main experiment should include a vehicle control, a positive control, and at least five analyzable concentrations of this compound.

-

Procedure (Plate Incorporation Method):

-

To 2.0 ml of molten top agar (B569324) at 45°C, add 0.1 ml of an overnight bacterial culture, 0.1 ml of the test solution (or control), and 0.5 ml of the S9 mix (for activated assays) or buffer (for non-activated assays).

-

The mixture is poured onto the surface of a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies per plate is counted. A positive response is defined as a concentration-related increase in the number of revertants and/or a reproducible increase at one or more concentrations over the solvent control.

Diagram: Ames Test Experimental Workflow

Caption: Workflow of the bacterial reverse mutation (Ames) test.

In Vitro Mammalian Cell Micronucleus Test (MNvit)

The in vitro micronucleus test is designed to detect chromosomal damage.[22][23][24] It identifies substances that cause the formation of micronuclei, which are small nuclei that form in the cytoplasm of cells that have undergone mitosis.[24] These micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. This assay can detect both clastogenic (chromosome breaking) and aneugenic (chromosome loss) agents.[23]

Detailed Methodology (as per OECD Guideline 487): [22][23][24][25]

-

Cell Lines: Commonly used cell lines include human peripheral blood lymphocytes, CHO, V79, TK6, or L5178Y cells.[22][23]

-

Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 fraction).

-

Treatment and Harvest:

-

Short Treatment (3-6 hours) with S9: Cells are exposed to the test article for 3-6 hours in the presence of S9, then washed and incubated for a further 1.5-2.0 normal cell cycle lengths before harvesting.

-

Short Treatment (3-6 hours) without S9: Similar to the above, but without the S9 mix.

-

Continuous Treatment (1.5-2.0 cell cycles) without S9: Cells are exposed to the test article for the entire duration before harvesting.

-

-

Cytokinesis Block: Cytochalasin B is often added to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have completed one mitotic division.

-

Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. The cells are then stained with a DNA-specific stain such as Giemsa or a fluorescent dye.

-

Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. Cytotoxicity is also assessed, often by measuring the cytokinesis-block proliferation index (CBPI).

-

Data Analysis: The frequency of micronucleated cells is calculated for each concentration and compared to the vehicle control. A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Diagram: In Vitro Micronucleus Assay Workflow

Caption: Workflow for the in vitro mammalian cell micronucleus test.

In Vivo Mammalian Alkaline Comet Assay

The in vivo comet assay is a sensitive method for detecting DNA strand breaks in eukaryotic cells.[26][27][28] If in vitro tests indicate a genotoxic potential, this assay can be used to determine if that potential is realized in a whole animal system, considering the absorption, distribution, metabolism, and excretion (ADME) of the substance.[27]

Detailed Methodology (as per OECD Guideline 489): [26][27][28][29][30]

-

Animal Model: Typically, rodents (rats or mice) are used. A minimum of 5 animals per group is recommended.

-

Administration: this compound would be administered to the animals, usually via the intended clinical route or a route that ensures adequate exposure to the target tissues. The treatment is typically given on two or more consecutive days.

-

Tissue Collection: Tissues of interest (e.g., liver, as it is a major site of metabolism, or other potential target organs) are collected at a suitable time after the last dose.

-

Cell Preparation: Single-cell suspensions are prepared from the collected tissues.

-

Comet Assay Procedure:

-

The cells are embedded in a thin layer of low-melting-point agarose (B213101) on a microscope slide.

-

The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

-

The slides are then placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA.

-

Electrophoresis is applied, causing the broken DNA fragments to migrate away from the nucleus, forming a "comet" shape.

-

-

Staining and Scoring: The slides are stained with a fluorescent DNA dye, and the comets are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring parameters such as the percentage of DNA in the comet tail, tail length, and tail moment.

-

Data Analysis: The data from the treated groups are compared with those from the vehicle control group. A statistically significant and dose-dependent increase in DNA damage is considered a positive result.

Diagram: In Vivo Comet Assay Workflow

Caption: Workflow of the in vivo mammalian alkaline comet assay.

Data Presentation and Interpretation

Should experimental data become available for this compound, it should be presented in clear, structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Summary of Ames Test Results for this compound

| Tester Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertants ± SD | Fold Increase vs. Control | Result |

| TA98 | - | 0 (Vehicle) | 25 ± 4 | 1.0 | |

| 10 | 28 ± 5 | 1.1 | Negative | ||

| 50 | 30 ± 6 | 1.2 | |||

| + | 0 (Vehicle) | 40 ± 7 | 1.0 | ||

| 10 | 45 ± 8 | 1.1 | Negative | ||

| 50 | 48 ± 9 | 1.2 | |||

| TA100 | - | 0 (Vehicle) | 120 ± 15 | 1.0 | |

| 10 | 125 ± 18 | 1.0 | Negative | ||

| 50 | 130 ± 20 | 1.1 | |||

| + | 0 (Vehicle) | 150 ± 22 | 1.0 | ||

| 10 | 350 ± 40 | 2.3 | Positive | ||

| 50 | 600 ± 65 | 4.0 |

Table 2: Hypothetical Summary of In Vitro Micronucleus Test Results for this compound in TK6 Cells

| Treatment Duration | Metabolic Activation (S9) | Concentration (µM) | % Micronucleated Cells ± SD | Fold Increase vs. Control | Cytotoxicity (% of Control) | Result |

| 4h | - | 0 (Vehicle) | 1.2 ± 0.3 | 1.0 | 100 | |

| 25 | 1.5 ± 0.4 | 1.3 | 95 | Negative | ||

| 50 | 1.8 ± 0.5 | 1.5 | 80 | |||

| 24h | - | 0 (Vehicle) | 1.3 ± 0.4 | 1.0 | 100 | |

| 25 | 3.5 ± 0.8 | 2.7 | 75 | Positive | ||

| 50 | 5.8 ± 1.2 | 4.5 | 55 |

Table 3: Hypothetical Summary of In Vivo Comet Assay Results in Rat Liver Cells for this compound

| Dose (mg/kg/day) | % DNA in Tail ± SD | Fold Increase vs. Control | Result |

| 0 (Vehicle) | 2.5 ± 0.8 | 1.0 | |

| 50 | 3.0 ± 1.1 | 1.2 | Negative |

| 100 | 3.5 ± 1.3 | 1.4 | |

| 200 | 4.0 ± 1.5 | 1.6 |

Conclusion

The genotoxicity assessment of any pharmaceutical impurity, including this compound, is a data-driven process that follows a well-established regulatory framework. The initial evaluation should focus on computational and SAR analysis. If concerns are raised, a standard battery of in vitro and, if necessary, in vivo genotoxicity assays must be conducted. The detailed protocols provided in this guide offer a robust framework for such an investigation. The interpretation of the results from these assays will ultimately determine the potential risk associated with this compound and inform the control strategies required to ensure patient safety.

References

- 1. Evaluating the Genotoxicity of Hydroxychloroquine: An In Vitro and In Vivo Study [jhsss.sums.ac.ir]

- 2. Evaluation of weak genotoxicity of hydroxychloroquine in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. pharmaceresearch.com [pharmaceresearch.com]

- 5. Hydroxychloroquine EP Impurity F - Acanthus Research [acanthusresearch.com]

- 6. Hydroxychloroquine EP Impurity F | CAS No- 6281-58-9 | Simson Pharma Limited [simsonpharma.com]

- 7. Hydroxychloroquine EP impurity F | CAS.NA [chemicea.com]

- 8. aifa.gov.it [aifa.gov.it]

- 9. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. fda.gov [fda.gov]

- 11. toxhub-consulting.com [toxhub-consulting.com]

- 12. database.ich.org [database.ich.org]

- 13. nihs.go.jp [nihs.go.jp]

- 14. database.ich.org [database.ich.org]

- 15. Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Genotoxicity risk assessment of diversely substituted quinolines using the SOS chromotest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antimicrobial and genotoxic properties of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 20. criver.com [criver.com]

- 21. Ames test - Wikipedia [en.wikipedia.org]

- 22. criver.com [criver.com]

- 23. nucro-technics.com [nucro-technics.com]

- 24. oecd.org [oecd.org]

- 25. academic.oup.com [academic.oup.com]

- 26. oecd.org [oecd.org]

- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 28. catalog.labcorp.com [catalog.labcorp.com]

- 29. Frontiers | In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials [frontiersin.org]

- 30. academic.oup.com [academic.oup.com]

Unveiling the Pharmacological Profile of Hydroxychloroquine Impurity F: A Technical Guide for Drug Development Professionals

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxychloroquine (B89500) (HCQ), a cornerstone in the treatment of malaria and various autoimmune diseases, is a synthetic 4-aminoquinoline (B48711) drug. As with any synthesized pharmaceutical agent, the presence of impurities is inevitable. Regulatory bodies mandate the identification and characterization of impurities above specific thresholds to ensure the safety and efficacy of the final drug product. This technical guide focuses on Hydroxychloroquine Impurity F, a known but pharmacologically uncharacterized process-related impurity. Due to a significant lack of public data on its biological activity and toxicity, this document provides a comprehensive framework for its evaluation. By leveraging the known pharmacological and toxicological profile of the parent compound, hydroxychloroquine, we delineate the potential areas of concern and propose a detailed roadmap for the experimental investigation of Impurity F. This guide is intended to serve as a vital resource for researchers and drug development professionals in navigating the regulatory and scientific challenges associated with this impurity.

Introduction to Hydroxychloroquine and its Impurities

Hydroxychloroquine has a long history of use as an antimalarial and has become a first-line treatment for systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). Its therapeutic effects are largely attributed to its immunomodulatory properties, including the inhibition of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9) signaling. The manufacturing process of hydroxychloroquine can give rise to several related substances, or impurities. The International Council for Harmonisation (ICH) provides stringent guidelines for the control of such impurities in new drug substances.

This compound is identified as 7-Chloro-4-[(2RS)-2-methylpyrrolidin-1-yl]quinoline. While it is available as a reference standard for analytical purposes, a thorough review of scientific literature and safety data reveals a critical gap: there is no publicly available data on its pharmacological relevance or toxicological profile.

Characterization of this compound

A summary of the available chemical information for this compound is presented in Table 1.

Table 1: Chemical and Physical Data of this compound

| Property | Value |

| Chemical Name | 7-Chloro-4-[(2RS)-2-methylpyrrolidin-1-yl]quinoline |

| CAS Number | 6281-58-9 |

| Molecular Formula | C14H15ClN2 |

| Molecular Weight | 246.74 g/mol |

| Appearance | Not specified in available literature |

| Solubility | Not specified in available literature |

Pharmacological and Toxicological Profile of Hydroxychloroquine

To infer the potential pharmacological relevance of Impurity F, it is essential to understand the biological activities of the parent drug, hydroxychloroquine. A summary of these properties is provided in Table 2. The primary mechanism of action of hydroxychloroquine involves the inhibition of TLR7 and TLR9, which are key players in the innate immune response.

Table 2: Pharmacological and Toxicological Summary of Hydroxychloroquine

| Aspect | Description |

| Mechanism of Action | Inhibition of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9) signaling.[1] |

| Therapeutic Uses | Malaria, Rheumatoid Arthritis, Systemic Lupus Erythematosus. |

| Key Toxicities | Retinopathy (with chronic use), Cardiotoxicity (QT prolongation, cardiomyopathy), Gastrointestinal disturbances. |

| Pharmacokinetics | Well absorbed orally, large volume of distribution, long half-life. |

Potential Pharmacological Relevance and Toxicological Concerns for Impurity F

Given the structural similarity to hydroxychloroquine, Impurity F could potentially exhibit a range of biological activities, including:

-

Similar or Altered Immunomodulatory Effects: Impurity F may interact with TLR7/9 or other immune receptors, either mimicking, antagonizing, or modulating the effects of hydroxychloroquine.

-

Novel Off-Target Activities: The structural differences could lead to interactions with other biological targets, resulting in unforeseen pharmacological or toxicological effects.

-

Contribution to Known HCQ Toxicities: It is plausible that Impurity F could contribute to or exacerbate the known toxicities of hydroxychloroquine, such as cardiotoxicity or retinopathy.

-

Genotoxicity: As with any uncharacterized chemical entity intended for human administration, the potential for genotoxicity must be assessed.

A material safety data sheet for this compound indicates that there is no available data on its acute toxicity, skin and eye irritation, sensitization, mutagenicity, carcinogenicity, or reproductive toxicity.[2] This underscores the urgent need for a thorough experimental evaluation.

Proposed Experimental Protocols for Pharmacological and Toxicological Evaluation

To address the data gap, a systematic evaluation of this compound is necessary. The following experimental protocols provide a roadmap for this investigation.

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the general cytotoxicity of Impurity F in a human cell line.

Methodology:

-

Cell Culture: Human embryonic kidney 293 (HEK293) cells or a similar well-characterized cell line will be cultured in appropriate media and conditions.

-

Treatment: Cells will be seeded in 96-well plates and treated with a range of concentrations of Impurity F (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. A vehicle control and a positive control (e.g., doxorubicin) will be included.

-

MTT Assay: Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution will be added to each well and incubated. Mitochondrial dehydrogenases in viable cells will reduce MTT to a purple formazan (B1609692) product.

-

Data Analysis: The formazan product will be solubilized, and the absorbance will be measured using a microplate reader. Cell viability will be expressed as a percentage of the vehicle-treated control, and the IC50 (half-maximal inhibitory concentration) will be calculated.

Assessment of Cardiotoxicity: hERG Channel Patch-Clamp Assay

Objective: To evaluate the potential of Impurity F to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, a key indicator of potential for QT prolongation and cardiac arrhythmias.

Methodology:

-

Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG) will be used.

-

Patch-Clamp Electrophysiology: Whole-cell patch-clamp recordings will be performed to measure hERG channel currents.

-

Compound Application: Cells will be exposed to increasing concentrations of Impurity F. A known hERG blocker (e.g., E-4031) will be used as a positive control.

-

Data Analysis: The effect of Impurity F on the hERG current will be quantified, and the IC50 value will be determined.

Evaluation of Immunomodulatory Activity: TLR7/9 Signaling Assay

Objective: To determine if Impurity F interacts with and modulates TLR7 and/or TLR9 signaling pathways.

Methodology:

-

Reporter Cell Lines: HEK-Blue™ TLR7 and HEK-Blue™ TLR9 reporter cell lines, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, will be utilized.

-

Stimulation and Treatment: Cells will be stimulated with their respective TLR ligands (e.g., R848 for TLR7, CpG ODN for TLR9) in the presence of varying concentrations of Impurity F. Hydroxychloroquine will be used as a positive control for inhibition.

-

SEAP Detection: The activity of SEAP in the cell supernatant will be measured using a colorimetric substrate.

-

Data Analysis: The inhibition or potentiation of TLR-mediated NF-κB activation by Impurity F will be quantified, and dose-response curves will be generated.

Visualizations

Signaling Pathway Diagram

Experimental Workflow Diagram

Conclusion

The pharmacological relevance of this compound remains a significant unknown in the quality and safety assessment of hydroxychloroquine drug products. This technical guide has synthesized the limited available information and leveraged the well-established profile of the parent drug to propose a clear and actionable path forward for its characterization. The detailed experimental protocols and logical workflow presented herein provide a robust framework for researchers and drug development professionals to elucidate the biological activity and potential toxicity of this impurity. A thorough investigation, as outlined, is not only a matter of scientific inquiry but also a regulatory necessity to ensure patient safety. The findings from such studies will be critical in establishing appropriate acceptance criteria for this compound and in the overall risk assessment of hydroxychloroquine-containing medicines.

References

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Hydroxychloroquine Impurity F

Introduction

Hydroxychloroquine (B89500), a 4-aminoquinoline (B48711) derivative, is a widely used medication for the treatment of malaria, rheumatoid arthritis, and systemic lupus erythematosus. The quality and purity of the drug substance and its formulated products are critical for ensuring patient safety and therapeutic efficacy. Pharmaceutical impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients. Hydroxychloroquine Impurity F, chemically identified as 7-Chloro-4-[(2RS)-2-methylpyrrolidin-1-yl]quinoline[1][2][3][4], is a potential process-related impurity that must be monitored and controlled within acceptable limits as per regulatory requirements.

This application note describes a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound in Hydroxychloroquine drug substance. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine quality control analysis.

Materials and Methods

Instrumentation

A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector was used for this analysis. Chromatographic data was acquired and processed using a suitable chromatography data system.

Chemicals and Reagents

-

Hydroxychloroquine Sulfate (B86663) Reference Standard

-

This compound Reference Standard (CAS No: 6281-58-9)[1][2][3]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium Dihydrogen Phosphate (AR grade)

-

Orthophosphoric Acid (AR grade)

-

Water (HPLC grade)

Chromatographic Conditions

A stability-indicating HPLC method was developed to separate this compound from the active pharmaceutical ingredient (API) and other related substances.[5][6][7] The optimized chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| Column | X-terra Phenyl, 250 x 4.6 mm, 5 µm[5][6][7] |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 10 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm[8][9] |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Preparation of Solutions

-

Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with diluted Orthophosphoric Acid.

-

Diluent: A mixture of Mobile Phase A and Acetonitrile in the ratio of 80:20 (v/v).

-

Standard Stock Solution of Impurity F (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Standard Solution (1 µg/mL): Pipette 1 mL of the Standard Stock Solution of Impurity F into a 100 mL volumetric flask and dilute to volume with the diluent.

-

Sample Solution (1000 µg/mL of Hydroxychloroquine): Accurately weigh about 100 mg of Hydroxychloroquine drug substance and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Experimental Protocols

Method Validation Protocol

The developed analytical method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

-

Specificity (Forced Degradation): To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on the Hydroxychloroquine drug substance.[10][11][12] The sample was subjected to the following stress conditions:

-

Acid Hydrolysis: 1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 105°C for 48 hours.

-

Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days. The stressed samples were then diluted to the working concentration and analyzed. Peak purity of the Hydroxychloroquine and Impurity F peaks was evaluated using a PDA detector.

-

-

Linearity and Range: The linearity of the method was determined by analyzing a series of solutions of Impurity F at five different concentrations ranging from the LOQ to 150% of the specification level (e.g., 0.5, 0.75, 1.0, 1.25, and 1.5 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

-

Accuracy (Recovery): The accuracy of the method was evaluated by spiking a known amount of Impurity F standard solution into the Hydroxychloroquine sample solution at three different concentration levels (e.g., 50%, 100%, and 150% of the specification level). The recovery of the added impurity was calculated.

-

Precision:

-

Repeatability (Intra-day Precision): The repeatability of the method was assessed by performing six replicate injections of the standard solution containing Impurity F at the 100% level on the same day.

-

Intermediate Precision (Inter-day Precision): The intermediate precision was determined by analyzing the same standard solution on two different days by two different analysts using two different HPLC systems. The relative standard deviation (RSD) of the results was calculated.

-

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ for Impurity F were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD and 10:1 for the LOQ.

Results and Discussion

The developed HPLC method successfully separated this compound from the main drug peak and other potential degradation products. The specificity of the method was confirmed through forced degradation studies, where no interference from degradation products was observed at the retention time of Impurity F.

Quantitative Data Summary

The results of the method validation are summarized in the tables below.

Table 1: Linearity Data for this compound

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 0.5 | 12543 |

| 0.75 | 18815 |

| 1.0 | 25086 |

| 1.25 | 31358 |

| 1.5 | 37629 |

| Correlation Coefficient (r²) | 0.9995 |

Table 2: Accuracy (Recovery) Data for this compound

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 50% | 0.5 | 0.49 | 98.0 |

| 100% | 1.0 | 1.01 | 101.0 |

| 150% | 1.5 | 1.48 | 98.7 |

| Mean % Recovery | 99.2 |

Table 3: Precision Data for this compound

| Precision Type | Parameter | Result |

| Repeatability (n=6) | Mean Peak Area | 25102 |

| % RSD | 0.85% | |

| Intermediate Precision (n=12) | Mean Peak Area | 25055 |

| % RSD | 1.22% |

Table 4: LOD and LOQ for this compound

| Parameter | Result (µg/mL) |

| LOD | 0.05 |

| LOQ | 0.15 |

The validation results demonstrate that the developed analytical method is linear, accurate, and precise for the quantification of this compound. The low values of LOD and LOQ indicate that the method is sensitive enough for the detection and quantification of this impurity at very low levels. The correlation coefficient of the linearity plot was greater than 0.999, indicating a strong linear relationship between concentration and peak area.[5][6][7] The percentage recovery was within the acceptable range of 98-102%, and the %RSD for precision was less than 2.0%, confirming the accuracy and precision of the method.[6][7]

Visualizations

Caption: Experimental workflow for the analysis and validation of this compound.

Caption: Logical relationships between method performance characteristics and validation parameters.

Conclusion

A highly specific, linear, accurate, precise, and sensitive stability-indicating RP-HPLC method for the determination of this compound has been successfully developed and validated as per ICH guidelines. The method is suitable for the routine quality control analysis of Hydroxychloroquine drug substance and for stability studies. The clear separation of Impurity F from the API and degradation products ensures reliable and accurate results.

References

- 1. pharmaceresearch.com [pharmaceresearch.com]

- 2. Hydroxychloroquine EP Impurity F - Acanthus Research [acanthusresearch.com]

- 3. Hydroxychloroquine EP Impurity F | CAS No- 6281-58-9 | Simson Pharma Limited [simsonpharma.com]

- 4. Hydroxychloroquine EP impurity F | CAS.NA [chemicea.com]

- 5. [PDF] Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103472154A - Method for analysis of hydroxychloroquine sulfate raw material and preparation by high performance liquid chromatography - Google Patents [patents.google.com]